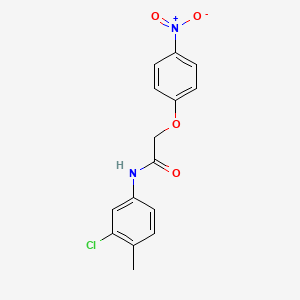
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents. The research focused on synthesizing a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including compounds with halogens on the aromatic ring, which exhibited significant anticancer and anti-inflammatory activities. Among the synthesized products, a compound identified as 3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Antimalarial Activity
Another study by Werbel et al. (1986) focused on the synthesis of a series of compounds related to the chemical structure of interest for antimalarial activity evaluation. Through the study, they identified compounds with increased potency against Plasmodium berghei in mice, which correlated with specific substituent characteristics on the phenyl ring. This research suggested the potential for clinical trials of such compounds in humans to combat malaria, highlighting the significance of structural modification in enhancing antimalarial activity (Werbel et al., 1986).
Optical Properties and Sensing Applications
The research by Wannalerse et al. (2022) delved into the synthesis and characterization of orcinolic derivatives, including structures closely related to N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide, for potential applications as OH− indicators. The study explored the optical properties of these compounds, demonstrating their utility in sensing applications through shifts in absorption bands upon interaction with OH− ions. This work underscores the versatility of such compounds in developing sensors for environmental and biological applications (Wannalerse et al., 2022).
Photocatalytic and Environmental Applications
A study by Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, a compound related in structure to this compound, demonstrating its potential for environmental cleanup. The research highlighted the effectiveness of TiO2 nanoparticles in degrading pollutants under UV light, suggesting the applicability of related compounds in enhancing photocatalytic processes for water treatment and pollution mitigation (Jallouli et al., 2017).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-3-11(8-14(10)16)17-15(19)9-22-13-6-4-12(5-7-13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYDVNJQKICOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

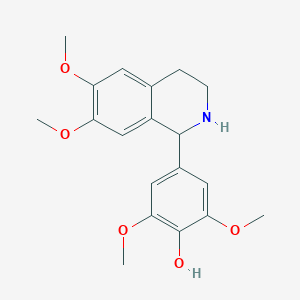
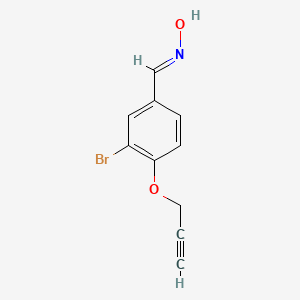
![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)
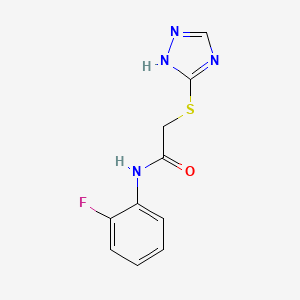
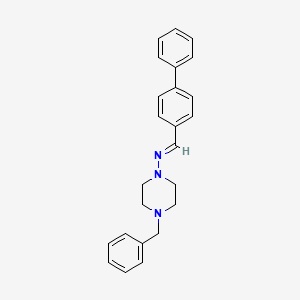

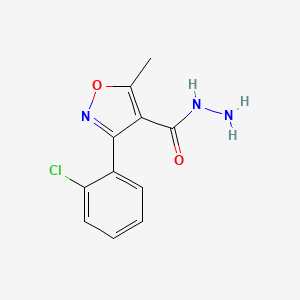
![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)
![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)